molecular formula C9H9FO2 B1333729 Methyl 4-fluoro-2-methylbenzoate CAS No. 174403-69-1

Methyl 4-fluoro-2-methylbenzoate

Cat. No.: B1333729
CAS No.: 174403-69-1
M. Wt: 168.16 g/mol
InChI Key: ZQFCTCYDRQFPBU-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-2-methylbenzoate can be synthesized through the esterification of 4-fluoro-2-methylbenzoic acid. One common method involves reacting 4-fluoro-2-methylbenzoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with methanol to yield the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants and subsequent purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-fluoro-2-methylbenzyl alcohol.

    Hydrolysis: 4-fluoro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor ligands.

Comparison with Similar Compounds

    Methyl 4-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.

    Methyl 4-fluoro-2-methoxybenzoate: Contains a methoxy group instead of a methyl group.

    Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness: Methyl 4-fluoro-2-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl ester group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFCTCYDRQFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381962
Record name methyl 4-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174403-69-1
Record name methyl 4-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methylbenzoic acid (4.0 g, 26.0 mmol) in THF (30 mL) in a pressure vessel was added cesium carbonate (8.45 mg, 26.0 mmol) and iodomethane (2.0 M in tert-butyl methyl ether, 13.0 mL, 26.0 mmol). The vessel was sealed and the reaction was stirred at 70° C. for 16 h. After cooling to rt, the reaction was quenched with saturated sodium bicarbonate (10 mL) and water (50 mL). The aqueous layer was extracted with dichloromethane (3×50 mL), and then the organic phase was dried (Na2SO4) and concentrated under reduced pressure to give the crude product. This material was triturated with acetone and hexanes to afford pure product (3.8 g, 87%) as a white solid. 1H NMR (400 MHz, acetone-d6) δ 2.60 (s, 3H), 3.86 (s, 3H), 7.05-7.12 (m, 2H), 7.96 (s, 1H); ES-MS m/z 168.2 (MH+); HPLC RT (min) 3.20.
Quantity
4 g
Type
reactant
Reaction Step One
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cesium carbonate
Quantity
8.45 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a cylindrical quartz tube was placed 4-fluoro-2-methyl-benzoic acid (1.5 g, 9.7 mmol) in MeOH (15 ml) and 2 drops of H2SO4 conc. were added. The tube was introduced into a Smith Creator® Personal chemistry microwave reactor. Microwave irradiation was carried out at 130° C. for 1 h until HPLC revealed the disappearance of the starting-material. The mixture was allowed to cool down and the solvent was removed under reduced pressure. The crude was diluted with DCM and washed with NaHCO3 sat. The organic phase was dried over anhydrous Na2SO4 and concentration of the solution gave the final compound (1.3 g, 78%) as colourless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-fluoro-2-methyl-benzoic acid (13 g, 84 mmol) in MeOH (500 mL) was added SOCl2 (20 g, 168 mmol) dropwise at 0° C. After the addition, the reaction mixture was stirred at room temperature for 16 hours. When TLC indicated that no starting material was left, the mixture was concentrated under reduced pressure to give a crude product (12.7 g, yield 90.7%), which was used in the next step reaction without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
90.7%

Synthesis routes and methods V

Procedure details

4-Fluoro-2-methylbenzoic acid (1.6 g, 10.3 mmol) was dissolved in CH2Cl2 (20 mL) and DMF (1 drop) and stirred as oxalyl chloride (10.3 mL, 20.8 mmol) was added. The reaction stirred for 15 minutes before the solvent was removed under reduced pressure. The product was dissolved in anhydrous CH2Cl2 and MeOH (5 mL) and stirred for a further 15 minutes. The solvent was removed under reduced pressure and purified by column chromatography on silica (2% EtOAc/Hexanes) to afford a colourless oil (1.33 g). 1H NMR (300 MHz, CDCl3): δ 7.95 (d, 1H), 6.96 (d, 1H), 6.75-6.77 (m, 1H), 3.86 (d, 3H), 2.62 (d, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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